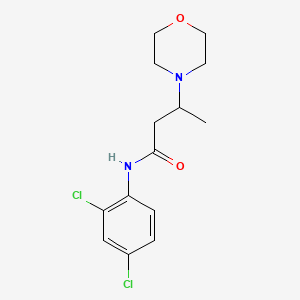
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a precursor molecule with tert-butyl groups, followed by the introduction of nitrile and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Shares the tert-butyl and dimethyl groups but differs in the presence of a phenol group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains similar tert-butyl and dimethyl groups with an additional aminomethyl group.
Propiedades
Número CAS |
112561-33-8 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11(10-15)8-7-9-12(16)14(4,5)6/h7-9H,1-6H3 |
Clave InChI |
KXDCKIITIZMZLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=CC=C(C#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



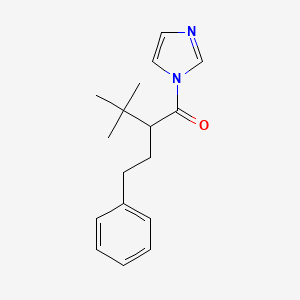
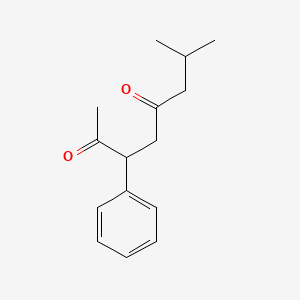
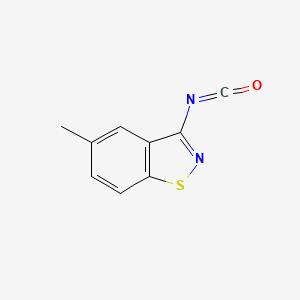
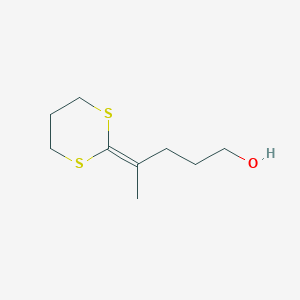


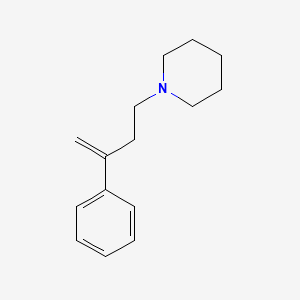
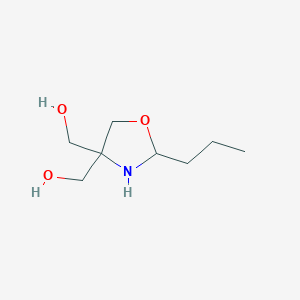
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
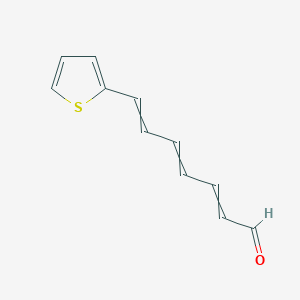
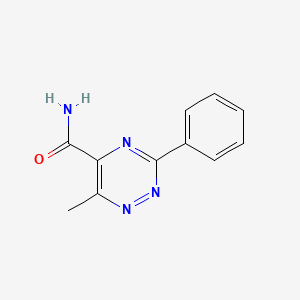
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
